3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride
Overview
Description
3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C6H2Cl2FNO4S and its molecular weight is 274.05 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Aromatic compounds can interact with their targets through various mechanisms. One common mechanism is electrophilic aromatic substitution . In this mechanism, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate can then undergo further reactions, leading to changes in the target molecule .
Biochemical Analysis
Biochemical Properties
3-Chloro-2-fluoro-5-nitrobenzene-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the context of electrophilic aromatic substitution. This compound can interact with enzymes, proteins, and other biomolecules through its electrophilic centers. For instance, the sulfonyl chloride group can react with nucleophilic amino acid residues in proteins, leading to the formation of covalent bonds. This interaction can result in the inhibition or modification of enzyme activity, affecting various biochemical pathways .
Cellular Effects
The effects of this compound on cells are multifaceted. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the nitro group in the compound can undergo reduction within the cellular environment, leading to the generation of reactive intermediates that can modify cellular proteins and DNA. These modifications can disrupt normal cellular processes, potentially leading to cytotoxic effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound can form covalent bonds with nucleophilic sites on biomolecules, such as the thiol groups in cysteine residues of proteins. This covalent modification can inhibit enzyme activity by blocking the active site or inducing conformational changes. Additionally, the compound’s electrophilic nature allows it to participate in substitution reactions, further influencing biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can undergo hydrolysis or other degradation reactions. These degradation products may have different biochemical activities compared to the parent compound. Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit minimal toxicity, while higher doses can lead to significant adverse effects. These effects can include tissue damage, organ dysfunction, and systemic toxicity. It is essential to determine the threshold dose that elicits a toxic response to understand the compound’s safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, affecting metabolic flux and altering metabolite levels. The interactions with specific enzymes and cofactors play a crucial role in determining the compound’s metabolic fate .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, it can localize to specific compartments, depending on its affinity for different cellular components. The distribution pattern can affect the compound’s overall activity and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications. For example, it may accumulate in the endoplasmic reticulum or mitochondria, where it can exert its effects on protein folding, energy production, or other cellular functions. The localization can also influence the compound’s stability and degradation .
Properties
IUPAC Name |
3-chloro-2-fluoro-5-nitrobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO4S/c7-4-1-3(10(11)12)2-5(6(4)9)15(8,13)14/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBSUYNGKFZYTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)F)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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